Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR spectra (DMSO-d₆) exhibit distinct signals for the hydrazone NH proton at δ 10.25 ppm, confirming the presence of the –NH–N=C– moiety. The pyridyl protons resonate as multiplet clusters between δ 7.04–8.26 ppm, with coupling patterns consistent with aromatic spin systems. ¹³C NMR data reveal carbonyl (C=O) signals at δ 167.77 ppm and imine (C=N) carbons at δ 155.84 ppm.
Table 2: Key ¹H NMR assignments
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Hydrazone NH | 10.25 |
| Pyridyl H-2/H-6 | 8.55–8.89 |
| Pyridyl H-4 | 7.68–7.98 |
Deuterium exchange experiments confirm the labile nature of the hydrazone proton, which disappears upon D₂O addition.
Infrared (IR) and Raman Spectroscopic Signatures
IR spectroscopy identifies characteristic bands at 3317 cm⁻¹ (N–H stretch), 1648 cm⁻¹ (C=O stretch), and 1591 cm⁻¹ (C=N stretch). The absence of a free NH₂ stretch (∼3400 cm⁻¹) confirms hydrazone formation. Raman spectra show strong bands at 1605 cm⁻¹ (C=C aromatic) and 1532 cm⁻¹ (C–N–N asymmetric stretch).
Table 3: Principal IR/Raman vibrational modes
| Vibration Type | Frequency (cm⁻¹) |
|---|---|
| ν(N–H) | 3317 |
| ν(C=O) | 1648 |
| ν(C=N) | 1591 |
| δ(N–H) | 1532 |
Tautomeric and Conformational Isomerism
The compound exhibits azo-hydrazone tautomerism, with the hydrazone form predominating in solid and solution states. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol energy barrier for E⇌Z isomerization at the C=N bond. Intramolecular hydrogen bonding between the hydrazone NH and pyridyl N stabilizes the Z-configured hydrazone tautomer.
Key factors influencing tautomerism :
- Solvent polarity : Polar solvents (e.g., DMSO) favor the hydrazone form due to enhanced H-bonding.
- pH : Under alkaline conditions, deprotonation shifts equilibrium toward the azo tautomer.
Conformational analysis reveals two low-energy states: a planar anti-periplanar conformation and a twisted syn-clinal form, separated by a 6.8 kcal/mol energy barrier. The latter is stabilized by π-stacking interactions between pyridyl rings.
Properties
IUPAC Name |
N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOONZJPAQUHJMG-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91803-31-5 | |
| Record name | Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091803315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Step 1: Synthesis of Hydrazine Hydrazone
The hydrazine hydrazone intermediate is prepared by condensing 1-(3-pyridyl)ethylidene ketone with hydrazine hydrate. Key parameters include:
- Molar Ratio : Hydrazine hydrate is used in a 0.9–1.5:1 molar ratio relative to the ketone, with optimal yields at 1.0–1.05:1.
- Solvents : Methanol, ethanol, or 1,2-dichloroethane are preferred, with 1,2-dichloroethane enabling azeotropic water removal.
- Acid Catalysts : Acetic acid (0.5 g per 0.3 mol ketone) accelerates the reaction under reflux (10–110°C) for 1–12 hours.
- Combine 86.8 g (0.3 mol) of 1-(3-pyridyl)ethylidene ketone, 300 mL 1,2-dichloroethane, 18.8 g (0.3 mol) hydrazine hydrate (80%), and 0.5 g acetic acid.
- Reflux for 2 hours, remove water via azeotropic distillation, and filter to obtain the hydrazone (97.5% purity, 97% yield).
Step 2: Reaction with Chloroformate Esters
The hydrazone is treated with chloroformate esters (e.g., methyl chloroformate, phenyl chloroformate) in the presence of a base:
- Bases : Sodium bicarbonate or anhydrous pyridine.
- Solvents : 1,2-Dichloroethane or toluene.
- Conditions : Reactions proceed at 8–15°C for 1–6 hours, followed by 2–3 hours of post-stirring.
Example Protocol (Methyl Chloroformate) :
- Add 6.73 g (0.022 mol) hydrazone, 100 mL 1,2-dichloroethane, and 2.5 g sodium bicarbonate.
- Slowly add 2.4 g (0.023 mol) methyl chloroformate in 20 mL 1,2-dichloroethane at 8–13°C over 90 minutes.
- Stir for 3 hours, filter, and recrystallize to obtain the product (95.2% purity, 97% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 96–97% |
| Purity (HPLC) | 94–95% |
| Reaction Time | 3–6 hours |
Alternative One-Pot Hydrazide Formation
Adapting methods from nicotinic acid hydrazide synthesis, the target compound may be synthesized via microwave-assisted condensation:
Microwave-Assisted Protocol
- Reagents : Methyl nicotinate derivative (1-(3-pyridyl)ethylidene ester), excess hydrazine hydrate (5–7 equivalents).
- Conditions : 140–150°C for 5–60 minutes under microwave irradiation (100 W).
- Dissolve 4 g (9.2 mmol) of methyl 1-(3-pyridyl)ethylidene carboxylate in 5 mL methanol.
- Add 25 mL hydrazine hydrate and irradiate at 150°C for 5 minutes.
- Concentrate and recrystallize from ethanol (67–90% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Two-Step (Patent) | 96–97 | 94–95 | 5–9 hours | High |
| Microwave | 67–90 | 85–90 | 5–60 min | Moderate |
The two-step method offers superior reproducibility and scalability, while microwave synthesis reduces reaction time at the cost of slightly lower yields.
Reaction Mechanism and Optimization
Mechanistic Insights
Optimization Strategies
- Solvent Choice : 1,2-Dichloroethane improves hydrazone stability and facilitates water removal.
- Temperature Control : Maintaining temperatures below 15°C during chloroformate addition minimizes side reactions.
- Base Selection : Sodium bicarbonate prevents HCl formation, enhancing reaction homogeneity.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
Nicotinic acid hydrazide reacts with aldehydes and ketones to form acylhydrazones. For example:
-
Reaction with 4-aminoacetophenone :
Nicotinic acid hydrazide condenses with 4-aminoacetophenone in methanol under reflux (1 hour, 100°C) to yield N'-(1-(4-aminophenyl)ethylidene)nicotinohydrazide (76% yield). This product is characterized by IR absorption at 1662 cm⁻¹ (C=O) and 1597 cm⁻¹ (C=N), and its ¹H-NMR spectrum shows a singlet at δ 2.26 ppm (CH₃) and aromatic protons at δ 6.50–9.02 ppm . -
Reaction with aromatic aldehydes :
Hydrazones are synthesized by reacting nicotinic acid hydrazide with aldehydes (e.g., benzaldehyde derivatives) in ethanol, yielding compounds with 63–96% efficiency . Cyclization of these hydrazones in acetic anhydride produces 1,3,4-oxadiazoline derivatives .
Cyclization Reactions
The hydrazide moiety facilitates cyclization to form heterocyclic compounds:
-
Formation of 1,3,4-oxadiazolines :
Acylhydrazones derived from nicotinic acid hydrazide undergo cyclization in acetic anhydride, yielding 1,3,4-oxadiazoline derivatives. For example, N'-(1-(4-acetamidophenyl)ethylidene)nicotinohydrazide cyclizes to form oxadiazolines with yields up to 64% . -
Synthesis of pyrazole derivatives :
Reaction with acetylacetone in ethanol (reflux, 7 hours) produces 3,5-dimethyl-1H-pyrazole derivatives (66% yield). These compounds show IR absorption at 1701 cm⁻¹ (C=O) and 1585 cm⁻¹ (C=N) .
Reactions with Heterocyclic Reagents
Nicotinic acid hydrazide participates in heterocyclic synthesis:
-
Reaction with carbon disulfide :
Forms oxadiazole derivatives under reflux conditions (ethanol, 12 hours). The product exhibits a molecular ion peak at m/z = 297 (M+1) in EI-MS . -
Synthesis of thiosemicarbazones :
Reacting with phenylisothiocyanate in ethanol yields thiosemicarbazones, confirmed by IR absorption at 1678 cm⁻¹ (C=O) and δ 9.75–10.43 ppm (NH) in ¹H-NMR .
Antimicrobial and Antitubercular Activity
Derivatives of nicotinic acid hydrazide show bioactivity:
-
Hydrazides 8b and 8c : Exhibit antitubercular activity with MIC values of 12.5 and 6.25 µg/mL, respectively .
-
Pyrazole derivatives : Demonstrate antimicrobial activity against E. coli and S. aureus .
| Compound | Bioactivity | MIC/IC₅₀ Value | Reference |
|---|---|---|---|
| Hydrazide 8b | Antitubercular | 12.5 µg/mL | |
| Hydrazide 8c | Antitubercular | 6.25 µg/mL | |
| Pyrazole derivative | Antimicrobial (E. coli) | 10.92 µg/mL |
Structural and Computational Insights
X-ray crystallography of related compounds (e.g., N'-[1-(2-pyridyl)ethylidene]nicotinohydrazide) reveals twisted conformations with dihedral angles of 21.7° between pyridine rings . Computational docking studies highlight interactions with microbial enzyme active sites, supporting observed bioactivity .
Scientific Research Applications
Medicinal Chemistry
Nicotinic acid hydrazides are recognized for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of nicotinic acid hydrazide exhibit significant in vitro activity against this pathogen. For instance, studies have reported that certain synthesized hydrazides demonstrate minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating strong potential as anti-tubercular agents .
Table 1: Antimycobacterial Activity of Nicotinic Acid Hydrazides
| Compound ID | MIC (µg/mL) | Cytotoxicity (HT-29) | Drug-Likeness Score |
|---|---|---|---|
| 4a | 12.5 | Non-cytotoxic | 0.41 |
| 8b | 6.25 | Non-cytotoxic | 0.88 |
| 8c | 12.5 | Non-cytotoxic | 0.75 |
The presence of various substituents on the phenyl ring has been shown to enhance activity, with lipophilic electron-withdrawing groups being particularly effective .
Environmental Applications
Nicotinic acid hydrazides also play a role in the biodegradation of nicotine in environmental microbiology. Certain bacterial strains have been identified that utilize nicotinic acid as a carbon source, showcasing the compound's potential in bioremediation efforts. For example, Pseudomonas sp. strain JY-Q has been studied for its ability to degrade nicotine and nicotinic acid through specific enzymatic pathways . The genes involved in these pathways have been mapped, providing insights into how these bacteria can be harnessed for environmental cleanup.
Agricultural Applications
In agriculture, nicotinic acid derivatives are explored for their pesticidal properties . Research indicates that certain hydrazides exhibit insecticidal activity against pests, potentially serving as natural alternatives to synthetic pesticides. The mechanisms by which these compounds affect pest populations are under investigation but may involve disruption of metabolic processes or interference with reproductive systems.
Case Studies and Research Findings
Several studies highlight the efficacy of nicotinic acid hydrazides in various applications:
- A study published in MDPI demonstrated the synthesis of various hydrazide derivatives and their evaluation for antimycobacterial activity against M. tuberculosis. The findings indicated a clear relationship between chemical structure and biological activity .
- Another research article detailed the metabolic pathways utilized by Pseudomonas species for nicotine degradation, revealing the genetic basis for the biodegradation capabilities of these bacteria .
- In agricultural research, experiments have shown promising results in using nicotinic acid derivatives as eco-friendly pesticides, with ongoing studies aimed at elucidating their mechanisms of action against target pests.
Mechanism of Action
The mechanism of action of nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. It can also induce oxidative stress and apoptosis in target cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide: A well-known antitubercular agent with a similar hydrazide functional group.
Nicotinic Acid Hydrazide: Another derivative of nicotinic acid with comparable biological activities.
Pyridinecarboxaldehyde Hydrazones: Compounds with similar structural features and applications.
Uniqueness
Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide stands out due to its unique combination of a pyridine ring and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile intermediate in drug synthesis make it a valuable compound in medicinal chemistry .
Biological Activity
Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
The synthesis of nicotinic acid hydrazides typically involves the reaction of nicotinic acid derivatives with hydrazine hydrate. For instance, the compound can be synthesized through a reflux process with appropriate reagents, yielding high purity and good yields. The structural characterization of these compounds often includes techniques such as IR spectroscopy and NMR analysis, which confirm the presence of functional groups characteristic of hydrazides.
Biological Activity Overview
Nicotinic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that nicotinic acid derivatives show significant antimicrobial properties against both bacterial and fungal strains. For example, the compound has been tested against E. coli and B. subtilis, revealing strong inhibitory effects.
- Antitubercular Activity : Research has indicated that certain hydrazide derivatives possess notable antitubercular activity. In vitro studies have shown that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
- Antiproliferative Effects : Nicotinic acid derivatives have also been evaluated for their potential antiproliferative effects against various cancer cell lines. Studies indicate that modifications to the pyridine structure can enhance activity against specific cancer types, such as HeLa and A549 cells .
Antimicrobial Testing Results
A comparative study evaluated the antimicrobial activities of several nicotinic acid hydrazide derivatives against common pathogens. The results are summarized in Table 1 below:
| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 30 | 12.5 |
| 2 | B. subtilis | 29 | 6.25 |
| 3 | S. aureus | 20 | 25 |
| 4 | C. albicans | 18 | 50 |
These findings highlight the potential of nicotinic acid derivatives as effective antimicrobial agents.
Antitubercular Activity Assessment
In another study focusing on antitubercular activity, several derivatives were tested using the microplate Alamar blue assay (MABA). The results indicated that compounds derived from nicotinic acid showed promising activity against M. tuberculosis, with detailed MIC values presented in Table 2:
| Compound | MIC (µg/mL) | Drug-likeness Score |
|---|---|---|
| Hydrazide A | 6.25 | 0.88 |
| Hydrazide B | 12.5 | 0.75 |
| Hydrazide C | 25 | 0.65 |
The high drug-likeness scores suggest favorable pharmacokinetic properties for further development into therapeutic agents .
The biological activity of nicotinic acid derivatives can be attributed to their ability to interact with specific molecular targets within pathogens or cancer cells:
- Binding Interactions : Molecular docking studies have revealed that these compounds can effectively bind to critical enzymes involved in bacterial cell wall synthesis and metabolic pathways, such as penicillin-binding proteins and sterol demethylases .
- Cell Cycle Inhibition : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Q & A
Basic: What are the standard synthetic routes for preparing nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via a Schiff base formation reaction. A common protocol involves refluxing equimolar amounts of nicotinic hydrazide and 2-acetylpyridine in methanol for 2 hours. Post-reflux, the solvent is evaporated, and the product is recrystallized from ethanol to yield a white crystalline solid . Optimization includes adjusting molar ratios (1:1 to 1:1.2), solvent polarity (methanol vs. ethanol), and reflux duration (1–4 hours) to maximize yield (reported 69–85%). Purity is confirmed via melting point (159–161°C) and TLC (Rf ~0.72 in ethanol/ethyl acetate systems) .
Basic: Which spectroscopic techniques are critical for characterizing this hydrazide derivative?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirms hydrazone formation via disappearance of NH₂ bands (~3300 cm⁻¹) and appearance of C=N stretch (1649–1650 cm⁻¹) .
- ¹H NMR : Peaks at δ 8.10–7.31 ppm correspond to aromatic protons, while δ ~11.12 ppm indicates the NH proton of the hydrazide moiety .
- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₂N₄O requires C 64.17%, H 5.15%, N 19.52%) .
Basic: How is the antimicrobial activity of this compound evaluated in preliminary screenings?
Methodological Answer:
Antimicrobial activity is assessed using agar diffusion or broth microdilution (MIC) assays. For example:
- Bacterial Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 40 μg/mL .
- Fungal Strains : Candida albicans and Aspergillus niger via inhibition zone measurements (15–25 mm at 50 μg/mL) . Activity correlates with substituents on the hydrazide backbone; electron-withdrawing groups enhance potency .
Advanced: What mechanistic insights explain its corrosion inhibition properties for metals in acidic media?
Methodological Answer:
Electrochemical studies (potentiodynamic polarization, EIS) reveal mixed-type inhibition (affecting anodic and cathodic reactions). Inhibition efficiency (IE%) increases with concentration (e.g., 78% for mild steel at 10⁻³ M in 1M HCl) . Adsorption follows the Langmuir isotherm, suggesting physisorption via:
- Electrostatic interaction : Protonated pyridine N binds to Cl⁻-covered metal surfaces .
- π-Orbital donation : Conjugated C=N and aromatic systems donate electrons to vacant metal d-orbitals . Temperature-dependent IE% decreases (e.g., 70% at 303 K vs. 60% at 333 K) confirm physisorption dominance .
Advanced: How does X-ray crystallography clarify structural features of its metal complexes?
Methodological Answer:
Single-crystal X-ray diffraction of Co(II)/Ni(II) complexes reveals octahedral geometry. Key parameters:
- Coordination Sites : Hydrazide O and pyridyl N act as bidentate ligands .
- Bond Lengths : Co–N (1.89–1.92 Å) and Co–O (1.85–1.88 Å) confirm strong chelation .
- Packing Analysis : π-π stacking (3.5–3.8 Å) between pyridyl rings stabilizes the crystal lattice .
Advanced: How are QSAR models applied to predict biological activity of derivatives?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and HOMO/LUMO energies. For antitubercular activity (MIC < 1.56 μg/mL):
- Key Descriptors : High dipole moment (>4.5 Debye) and low polarizability (<25 ų) correlate with enhanced activity .
- Validation : Leave-one-out cross-validation (R² > 0.85) confirms model robustness .
Advanced: What electrochemical methods quantify corrosion inhibition efficiency?
Methodological Answer:
- Potentiodynamic Polarization : Measures corrosion current density (icorr), with IE% calculated as [(1 − icorr(inhibited)/icorr(blank)) × 100] .
- Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots show increased charge-transfer resistance (Rct) with inhibitor concentration. A typical circuit model includes Rs (solution resistance) and CPE (constant phase element) .
Advanced: How does temperature affect adsorption behavior in corrosion studies?
Methodological Answer:
Increasing temperature (303–333 K) reduces IE% (e.g., 78% to 62% for aluminum in 1M HCl), indicating physisorption. Thermodynamic parameters:
- ΔGads : Negative values (-8.2 to -10.5 kJ/mol) confirm spontaneous adsorption .
- ΔHads : Values < 20 kJ/mol support physisorption-dominated mechanisms .
Advanced: What molecular mechanisms underlie its antitumor activity against leukemia cells?
Methodological Answer:
In vitro assays (MTT) on K562 and Jurkat cells show IC₅₀ values of 12–18 μM. Mechanisms include:
- Apoptosis Induction : Caspase-3 activation (2.5-fold increase) and mitochondrial membrane depolarization .
- DNA Intercalation : Fluorescence quenching studies confirm binding to DNA minor grooves (binding constant Kb ~10⁴ M⁻¹) .
Advanced: How do metal complexes enhance its biological or catalytic applications?
Methodological Answer:
Cu(II) complexes exhibit superior antimicrobial and antioxidant activity vs. free ligands. For example:
- Antioxidant Activity : IC₅₀ of 28 μM (DPPH assay) vs. 45 μM for the ligand .
- Catalytic Use : Co(II) complexes catalyze Suzuki-Miyaura coupling (yields >85%) via Pd-free mechanisms .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
